molecular formula C10H7BF3K B7776973 potassium;trifluoro(naphthalen-1-yl)boranuide

potassium;trifluoro(naphthalen-1-yl)boranuide

Cat. No.: B7776973
M. Wt: 234.07 g/mol
InChI Key: SBEPDIKXYGSGJL-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;trifluoro(naphthalen-1-yl)boranuide” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids for peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of reactions, including:

Common reagents used in these reactions include imidazole and phosgene. The major products formed from these reactions are amides, carbamates, ureas, and esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the formation of an intermediate that reacts with nucleophiles such as amines and alcohols. The molecular targets include amino acids and other nucleophilic compounds. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other compounds such as phosgene and imidazole. it is unique in its ability to form stable intermediates that facilitate the coupling of amino acids and other nucleophilic compounds. Similar compounds include:

Carbonyldiimidazole stands out due to its stability and efficiency in forming amides, carbamates, and ureas, making it a valuable reagent in organic synthesis and peptide coupling.

Properties

IUPAC Name

potassium;trifluoro(naphthalen-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPDIKXYGSGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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